4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
Description
4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl chain. This structure combines a sulfur-containing heterocycle with a trifluoromethyl-substituted aromatic system and an alkyne linker, which may enhance metabolic stability, lipophilicity, and binding interactions in biological systems .
Properties
IUPAC Name |
4-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c1-10-13(24-21-20-10)14(22)19-7-2-3-8-23-12-6-4-5-11(9-12)15(16,17)18/h4-6,9H,7-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAESCMIMKQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
1,2,3-Thiadiazole Derivatives ()
- Structural Features: The target compound shares the 1,2,3-thiadiazole core with derivatives like 4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE . However, the latter lacks the alkyne-linked phenoxy group, instead having a direct aryl substitution.
1,2,4-Triazoles ()
- Structural Features : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature a triazole core with sulfonyl and fluorophenyl groups.
- Implications : The 1,2,4-triazole ring offers tautomerism (thione-thiol equilibrium), which is absent in the 1,2,3-thiadiazole system. This could affect electronic properties and binding modes in biological targets.
Oxadiazoles ()
- Structural Features: A patent describes a 1,2,4-oxadiazole derivative with a morpholinoethyl-imidazolidinedione substituent .
Substituent Analysis
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR :
- The alkyne proton in the butynyl chain would resonate near δ 2.5–3.5 (¹H-NMR), while the trifluoromethyl group’s ¹³C signal would appear at ~120 ppm (quartet, $J_{C-F}$ ≈ 270 Hz) .
Biological Activity
4-Methyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to biological targets.
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Antiproliferative Effects : The compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.
Biological Activity Overview
The following table summarizes the biological activities reported for compounds structurally similar to 4-Methyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2,3-thiadiazole-5-carboxamide:
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to the target compound showed significant cytotoxicity against colorectal cancer cell lines (HCT-116), with IC50 values ranging from 1.184 µM to 9.379 µM. These compounds were also tested for their ability to inhibit VEGFR-2 and c-Met tyrosine kinases, which are critical in tumor growth and metastasis .
- Enzymatic Inhibition : Another study highlighted that compounds with a thiadiazole moiety exhibited potent inhibition against various enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
Research Findings
Research indicates that the incorporation of trifluoromethyl groups enhances the pharmacological profile of compounds by improving their metabolic stability and bioavailability. Additionally, structural modifications such as varying the substituents on the thiadiazole ring can lead to significant changes in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
